molecular formula C9H10Cl3N3 B1669223 Clonidine hydrochloride CAS No. 4205-91-8

Clonidine hydrochloride

Cat. No. B1669223
CAS RN: 4205-91-8
M. Wt: 266.6 g/mol
InChI Key: ZNIFSRGNXRYGHF-UHFFFAOYSA-N
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Description

Clonidine hydrochloride is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and certain other conditions . It works by decreasing the levels of certain chemicals in your blood, allowing your blood vessels to relax and your heart to beat more slowly and easily .


Synthesis Analysis

Clonidine hydrochloride can be prepared in a powder form by adding lactose monohydrate to crushed and filtrated clonidine tablets . In another study, clonidine hydrochloride oral liquids were prepared from two different generic tablets in Ora-Blend .


Chemical Reactions Analysis

The stability of Clonidine hydrochloride has been studied in various forms. For instance, a study found that Clonidine hydrochloride oral liquids (20-μg/mL) prepared from two different generic tablets in Ora-Blend and stored in amber plastic bottles remained stable over a period of 90 days at 25°C . Another study found that a 0.2 mg/g oral Clonidine hydrochloride powder remained stable for 120 days at 25°C ± 2°C and 60% ± 5% relative humidity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Clonidine hydrochloride have been studied in various forms. For example, the stability and physical properties of a 0.2 mg/g oral Clonidine hydrochloride powder were assessed in storage . Another study evaluated the physical and chemical stabilities of Clonidine hydrochloride oral liquids (20-μg/mL) prepared from two different generic tablets in Ora-Blend and stored in amber plastic bottles .

Scientific Research Applications

Antihypertensive Mechanisms

Clonidine hydrochloride acts as a sympathetic inhibitor with a central site of action, demonstrating a notable antihypertensive effect by decreasing cardiac output with no consistent changes in total peripheral resistance. Interestingly, its administration leads to a decrease in peripheral plasma renin activity, which plays a pivotal role in blood pressure regulation. This action is mirrored in both animal models and humans, highlighting its potential in hypertension management and related cardiovascular research (Onesti et al., 1971).

Neonatal Applications

A distinct application of clonidine hydrochloride is in treating neonatal narcotic abstinence syndrome. It has shown efficacy in ameliorating major symptoms of narcotic withdrawal in infants exposed to narcotics due to maternal methadone maintenance, suggesting its safety and potential as a therapeutic agent in this context (Hoder et al., 1984).

Pharmaceutical Quality Control

In pharmaceutical research, clonidine hydrochloride's quantification in commercial preparations has been a focus, with studies developing spectrophotometric methods for its determination. These methods, based on the ion pair complex formation with thymol blue/bromophenol blue, are crucial for ensuring the quality and efficacy of clonidine hydrochloride in pharmaceutical products (Corciovă, 2016).

ADHD Treatment in Pediatrics

The extended-release formulation of clonidine hydrochloride has been examined for its efficacy and safety in treating children and adolescents with attention-deficit/hyperactivity disorder (ADHD). This research indicates its significant potential in improving ADHD symptoms, providing a non-stimulant option for managing this condition (Jain et al., 2011).

Innovative Drug Delivery Research

Emerging research has also delved into novel drug delivery systems involving clonidine hydrochloride, such as the comparison between thermal ink-jet printing and solvent casting for oral film preparation. These studies explore the mechanical properties and physical stability of the films, contributing to the development of more efficient and patient-friendly drug delivery methods (Buanz et al., 2015).

Safety And Hazards

Clonidine hydrochloride is toxic if swallowed and fatal if inhaled . It should not be breathed in any form (dust, vapor, mist, gas). It should not come in contact with skin, eyes, or clothing . It should only be used under a chemical fume hood .

properties

IUPAC Name

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIFSRGNXRYGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4205-90-7 (Parent)
Record name Clonidine hydrochloride [USAN:USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID8044670
Record name Clonidine hydrochloride
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Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clonidine hydrochloride

CAS RN

4205-91-8
Record name Clonidine hydrochloride
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Record name Clonidine hydrochloride [USAN:USP:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLONIDINE HYDROCHLORIDE
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Record name Clonidine hydrochloride
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Record name Clonidine hydrochloride
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Record name CLONIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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